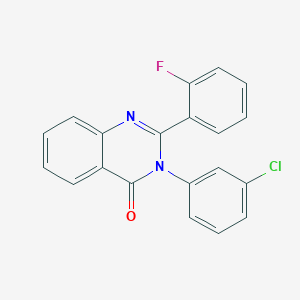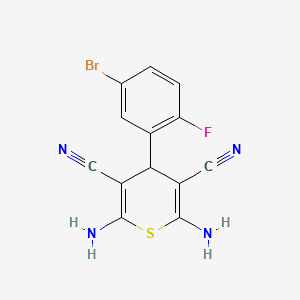
3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone
描述
3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone, also known as AFQ056, is a chemical compound that has been studied for its potential therapeutic effects in various medical conditions. It belongs to the class of quinazolinone compounds, which have been found to exhibit a wide range of biological activities.
作用机制
3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone binds to the allosteric site of the mGluR5 receptor, which modulates the activity of the receptor. This leads to a reduction in the excitatory neurotransmission mediated by the receptor, which can have therapeutic benefits in certain neurological conditions.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone has been shown to improve motor function and reduce cognitive deficits in animal models of Parkinson's disease and Fragile X syndrome. It has also been found to reduce seizure activity in animal models of epilepsy. These effects are thought to be mediated by the inhibition of mGluR5 receptor activity.
实验室实验的优点和局限性
3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone has several advantages for laboratory experiments, including its high potency and selectivity for the mGluR5 receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for research on 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone and related quinazolinone compounds. These include:
1. Further investigation of the therapeutic potential of 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone in other neurological conditions, such as autism spectrum disorders and schizophrenia.
2. Development of more selective and potent mGluR5 inhibitors with improved safety profiles.
3. Exploration of the molecular mechanisms underlying the effects of 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone on synaptic plasticity and neuronal signaling.
4. Investigation of the potential use of 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone as a research tool for studying the role of the mGluR5 receptor in various physiological processes.
5. Evaluation of the long-term safety and efficacy of 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone in clinical trials, with the goal of developing a viable therapeutic option for patients with neurological disorders.
In conclusion, 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone is a promising compound with potential therapeutic benefits in various neurological conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its therapeutic potential and develop safe and effective treatment options for patients.
科学研究应用
3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone has been the subject of extensive research in the field of neuroscience, particularly in the treatment of neurological disorders such as Parkinson's disease and Fragile X syndrome. It has been found to act as a selective inhibitor of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal signaling.
属性
IUPAC Name |
3-(3-chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O/c21-13-6-5-7-14(12-13)24-19(15-8-1-3-10-17(15)22)23-18-11-4-2-9-16(18)20(24)25/h1-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXFTOGPKPHUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3F)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B3438082.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B3438087.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3438095.png)


![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3438117.png)
![(4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone](/img/structure/B3438138.png)
![N~1~-(3-chlorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3438142.png)
methanone](/img/structure/B3438145.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3438159.png)

![6-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3438166.png)
![1-amino-3-[4-(methylthio)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B3438173.png)
![1-amino-3-(4-ethoxy-3-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B3438176.png)